molecular formula C9H10O3S2 B14253172 Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate CAS No. 376649-88-6

Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate

Katalognummer: B14253172
CAS-Nummer: 376649-88-6
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: NLWQGVBSROXZCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate is an organic compound that belongs to the class of dicarboxylic acids and derivatives It is known for its unique structure, which includes a dithiol ring and a propanoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate typically involves the reaction of propan-2-yl with 2H-1,3-dithiol-2-ylidene and 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate include:

  • 1,3-Bis(propan-2-yl) 2-(2H-1,3-dithiol-2-ylidene)propanedioate
  • 2-(2H-1,3-Dithiol-2-ylidene)propanedioic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

376649-88-6

Molekularformel

C9H10O3S2

Molekulargewicht

230.3 g/mol

IUPAC-Name

propan-2-yl 2-(1,3-dithiol-2-ylidene)-3-oxopropanoate

InChI

InChI=1S/C9H10O3S2/c1-6(2)12-8(11)7(5-10)9-13-3-4-14-9/h3-6H,1-2H3

InChI-Schlüssel

NLWQGVBSROXZCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C(=C1SC=CS1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.